2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
Overview
Description
2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C8H10ClN3 and a molecular weight of 183.64 g/mol . This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . Pyrimidines are known for their wide range of pharmacological effects, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyrimidine with cyclopropylmethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with different functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products include N-oxides and amines, respectively.
Scientific Research Applications
2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects . For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(trifluoromethyl)pyrimidine: Similar in structure but contains a trifluoromethyl group instead of a cyclopropylmethyl group.
2-chloro-5-methylpyrimidine: Contains a methyl group at position 5 instead of a cyclopropylmethyl group.
Uniqueness
2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity . This structural feature may enhance its pharmacological properties compared to other similar compounds .
Biological Activity
2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimidine core with a chlorine atom at the 2-position and a cyclopropylmethyl group at the nitrogen atom. This unique structure may influence its interaction with biological targets.
Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Notably, it has been observed to act as an inhibitor in several enzymatic pathways, particularly those involved in lipid metabolism and signaling.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is significant in lipid signaling pathways.
- Binding Affinity : Binding affinity assays reveal that it effectively inhibits specific enzymes or interacts with receptors involved in cellular signaling.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Studies suggest that modifications to the pyrimidine ring can significantly enhance or diminish biological activity. For instance, substituents at various positions on the pyrimidine ring have been systematically altered to assess their impact on inhibitory potency against NAPE-PLD .
Modification | Effect on Activity |
---|---|
Substituent at R1 | No improvement in inhibitory activity noted |
Conformational changes | Increased potency observed with certain substitutions |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition Studies : A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on NAPE-PLD, suggesting potential applications in treating metabolic disorders .
- Cytotoxicity Assessment : Comparative analyses have shown that while exhibiting potent biological activity, the compound maintains relatively low cytotoxicity, making it a candidate for further drug development .
- Pharmacological Applications : The compound has been evaluated for its potential in treating conditions such as inflammation and cancer due to its ability to inhibit specific enzymes involved in these processes .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Chloropyrimidine | Chlorine at position 6 | Moderate enzyme inhibition |
N-Cyclopropylpyrimidinamine | Cyclopropyl group directly attached to nitrogen | Different inhibition profile |
2-Chloro-N-(1-cyclobutyl)pyrimidin-4-amine | Chlorine at position 2; cyclobutyl group | Variation in potency observed |
This comparison illustrates how specific substituents can influence pharmacological properties.
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUULAQIYDLBOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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